molecular formula C8H3FN2O B1285816 4-Fluoro-2-isocyanatobenzonitrile

4-Fluoro-2-isocyanatobenzonitrile

Cat. No.: B1285816
M. Wt: 162.12 g/mol
InChI Key: JIMLHNPSLMYHPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-2-isocyanatobenzonitrile (CAS: 923255-70-3) is a fluorinated aromatic isocyanate with the molecular formula C₈H₃FN₂O and a molecular weight of 162.12 g/mol . Its structure features:

  • A nitrile group (-CN) at position 2.
  • A fluoro substituent (-F) at position 3.
  • A reactive isocyanate group (-NCO) at position 1.

The electron-withdrawing effects of the nitrile and fluoro groups enhance the electrophilicity of the isocyanate moiety, making it highly reactive toward nucleophiles like amines and alcohols.

Properties

Molecular Formula

C8H3FN2O

Molecular Weight

162.12 g/mol

IUPAC Name

4-fluoro-2-isocyanatobenzonitrile

InChI

InChI=1S/C8H3FN2O/c9-7-2-1-6(4-10)8(3-7)11-5-12/h1-3H

InChI Key

JIMLHNPSLMYHPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)N=C=O)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent and Functional Group Variations

The reactivity, stability, and applications of 4-fluoro-2-isocyanatobenzonitrile are influenced by its substituents. Below is a comparison with analogs differing in functional groups or substituents:

Table 1: Key Structural and Functional Comparisons
Compound Name CAS Molecular Formula Molecular Weight (g/mol) Functional Groups Key Substituents Reactivity Notes
4-Fluoro-2-isocyanatobenzonitrile 923255-70-3 C₈H₃FN₂O 162.12 Isocyanate, Nitrile F, CN High reactivity due to EWG effects
4-Chloro-2-fluoro-5-isothiocyanatobenzonitrile 1242269-81-3 C₈H₂ClFN₂S 212.64 Isothiocyanate, Nitrile Cl, F, CN Slower nucleophilic reactions vs. isocyanates
4-Fluoro-2-iodophenylisocyanate 1261616-20-9 C₇H₃FINO Not available Isocyanate F, I Potential radiochemistry applications due to iodine
4-Isothiocyanato-2-(trifluoromethyl)benzonitrile 143782-23-4 C₉H₃F₃N₂S 228.19 Isothiocyanate, Nitrile CF₃, CN Enhanced electrophilicity from CF₃
4-Chloro-2-fluoro-1-isocyanatobenzene 247092-09-7 C₇H₃ClFNO Not available Isocyanate Cl, F Reduced steric hindrance vs. nitrile analogs
Key Observations :

Electron-Withdrawing Groups (EWGs) :

  • The nitrile group in 4-fluoro-2-isocyanatobenzonitrile significantly increases the electrophilicity of the isocyanate group compared to compounds lacking EWGs (e.g., 4-chloro-2-fluoro-1-isocyanatobenzene) .
  • The trifluoromethyl group in 4-isothiocyanato-2-(trifluoromethyl)benzonitrile further amplifies reactivity due to its strong EWG effect .

Functional Group Differences :

  • Isothiocyanates (e.g., 1242269-81-3) exhibit slower reaction kinetics with amines compared to isocyanates due to sulfur’s lower electronegativity .
  • Iodo-substituted analogs (e.g., 1261616-20-9) may serve as precursors in radiopharmaceuticals or cross-coupling reactions .

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